molecular formula C10H12N2 B8291933 m-ethylphenyl-N-methylcyanamide

m-ethylphenyl-N-methylcyanamide

Cat. No. B8291933
M. Wt: 160.22 g/mol
InChI Key: JZPLZDDBGXHLIM-UHFFFAOYSA-N
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Description

M-ethylphenyl-N-methylcyanamide is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-ethylphenyl-N-methylcyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-ethylphenyl-N-methylcyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

m-ethylphenyl-N-methylcyanamide

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(3-ethylphenyl)-methylcyanamide

InChI

InChI=1S/C10H12N2/c1-3-9-5-4-6-10(7-9)12(2)8-11/h4-7H,3H2,1-2H3

InChI Key

JZPLZDDBGXHLIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of m-ethylphenylcyanamide (1.46 g, 10 mmol) and sodium hydride (480 mg, 20 mmol, prewashed thrice with hexane) in anhydrous THF (10 ml) was heated at 80°-85° C. for 2.5 hours. After it was allowed to cool to room temperature, methyl iodide (3.5 g, 25 mmol) was added and stirring continued at room temperature for 2 hours. Methanol (10 ml) followed by water (20 ml) was added and the reaction mixture was extracted with dichloromethane (3×25 ml) . Concentration of the organic layer followed by flash chromatography on SiO2 afforded N-(m-ethylphenyl)-N-methylcyanamide (960 mg, 60%) as a colorless liquid: IR (film): 2220, 3400cm-1.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 3-ethylphenylcyanamide (4.65 g, 31.8 mmol) and sodium hydride (2.55 g of 80% NaH in mineral oil suspension, 63.6 mmol of NaH) in dried THF was heated at reflux for 3 hours. The reaction mixture was cooled in an ice bath and methyl iodide (11.28 g, 79.5 mmol) was added dropwise with stirring to the mixture. The reaction mixture was then allowed to stir for 15 hours, followed by the successive addition of MeOH (10 mL). The reaction mixture was then concentrated to dryness to give the crude product. Distilled water (40 mL) was added to this crude product and the aqueous mixture and was extracted with CH2Cl2 (4×40 mL). The combined organic extracts were washed with water (3×30 mL) and then dried over MgSO4. The solvent was removed to afford the crude product as an amber syrup. Flash chromatography (SiO2, CH2Cl2) of the crude product afforded 4.2 g (75% yield) of the desired product.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
75%

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